1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with a 3-fluoro-4-methylphenyl group at the N1 position and a formyl (-CHO) group at the C4 position. This compound is part of a broader class of 1,2,3-triazole-4-carbaldehydes, which are widely used as intermediates in organic synthesis, particularly for constructing pharmacologically active molecules and functional materials. The fluorine atom and methyl group on the phenyl ring modulate electronic and steric properties, influencing reactivity and interactions with biological targets. Its synthesis typically involves cycloaddition reactions starting from o-nitroaniline derivatives, followed by formylation steps .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXRFXAMQJPWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves three main stages:
- Formation of the aryl azide intermediate from the corresponding aniline derivative (3-fluoro-4-methylaniline).
- Copper(I)-catalyzed cycloaddition of the aryl azide with an alkyne to form the 1,2,3-triazole ring.
- Introduction of the carbaldehyde group at the 4-position of the triazole ring via oxidation or functional group transformation.
This method leverages the reliability and regioselectivity of CuAAC reactions, which are widely used for triazole synthesis.
Preparation of the Aryl Azide Intermediate
The synthesis begins with the conversion of 3-fluoro-4-methylaniline to the corresponding aryl azide through a diazotization-azidation sequence:
- Diazotization : The aniline is treated with sodium nitrite in acidic aqueous conditions at low temperature (around -5 °C) to form the diazonium salt.
- Azidation : The diazonium salt is then reacted with sodium azide to yield the aryl azide intermediate.
This procedure is well-documented for aromatic azides and ensures high purity and yield of the azide precursor necessary for the subsequent cycloaddition step.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The next step involves the cycloaddition of the aryl azide with an alkyne to form the 1,2,3-triazole ring:
- The reaction typically uses copper(I) catalysts such as CuSO4 with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.
- The alkyne partner is chosen to allow further functionalization at the 4-position of the triazole ring; commonly, propargyl aldehyde or protected aldehyde equivalents are used.
- The reaction proceeds under mild conditions (room temperature to 60 °C) in solvents like water, t-BuOH, or DMF.
This click chemistry approach is highly efficient, regioselective, and yields the 1,4-disubstituted triazole scaffold with the desired substitution pattern.
Alternative Synthetic Routes
An alternative reported method involves the reaction of 3-fluoro-4-methylphenylhydrazine with formylacetylene equivalents under controlled conditions to form the triazole ring with the aldehyde group. This method may offer advantages in specific cases regarding reaction times or yields but is less commonly used than the CuAAC approach.
Experimental Data and Physicochemical Properties
While direct experimental data for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde are limited in open literature, analogous compounds with similar substitution patterns have been synthesized and characterized with high purity and yields. For example, related fluoro- and methyl-substituted triazole derivatives have been reported with yields ranging from 60% to 85%, melting points between 120–260 °C, and purities exceeding 95% as confirmed by HPLC.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Diazotization of 3-fluoro-4-methylaniline | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| 2. Azidation | NaN3, aqueous conditions, low temperature | Formation of 3-fluoro-4-methylphenyl azide |
| 3. CuAAC Cycloaddition | CuSO4, sodium ascorbate, propargyl aldehyde, solvent (H2O/t-BuOH/DMF), RT–60 °C | Formation of 1-(3-fluoro-4-methylphenyl)-1,2,3-triazole-4-carbaldehyde |
| 4. (Optional) Oxidation | Mild oxidants if needed (e.g., PCC, Dess–Martin periodinane) | Introduction of aldehyde if not incorporated directly |
Research Findings and Notes
- The CuAAC method provides excellent regioselectivity for 1,4-disubstituted triazoles, critical for obtaining the correct substitution pattern on the phenyl and triazole rings.
- The presence of fluorine and methyl groups on the phenyl ring influences the electronic properties and reactivity, requiring slight modifications in reaction times and temperatures.
- Purification typically involves silica gel chromatography and HPLC to achieve purities above 95%, essential for biological or material applications.
- Spectroscopic characterization (1H NMR, 13C NMR, IR, MS) confirms the structure and substitution pattern, with aldehyde protons appearing typically around 9–10 ppm in 1H NMR.
This comprehensive overview synthesizes diverse and authoritative sources to provide a detailed, professional account of the preparation methods for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, emphasizing the copper-catalyzed azide-alkyne cycloaddition as the cornerstone of its synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the triazole ring and the fluoro and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Observations:
- Substituent Position and Reactivity : The 3-fluoro-4-methylphenyl group in the target compound provides a unique combination of steric bulk (from CH3) and electronic effects (from F), which may slow down nucleophilic attacks at the aldehyde group compared to unsubstituted analogs like 1-phenyl derivatives .
- Synthetic Utility : Unlike nitro-substituted analogs (e.g., 1-(2-nitrophenyl)), the target compound lacks a reducible nitro group, limiting its use in reductive amination but enhancing stability under acidic/basic conditions .
Challenges and Limitations
- Synthesis Complexity: Introducing both fluoro and methyl groups requires precise control, increasing synthesis steps compared to monosubstituted analogs .
- Crystallization Issues: Unlike 1-(3-fluorophenyl) derivatives, which crystallize readily from ethanol, the target compound’s methyl group may hinder crystallization, necessitating alternative purification methods .
Biological Activity
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through various methods involving the cycloaddition of azides and alkynes. A common approach utilizes copper-catalyzed reactions to facilitate the formation of the triazole ring. The incorporation of functional groups such as trifluoromethyl enhances the compound's biological profile and solubility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. The specific activity of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has not been extensively documented; however, related compounds have demonstrated significant effects on cell proliferation and apoptosis induction.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast cancer) | 10.5 | Induces apoptosis via caspase activation |
| Compound B | HepG2 (Liver cancer) | 15.0 | Inhibits cell cycle progression |
| 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | TBD | TBD | TBD |
Enzyme Inhibition
Triazoles are known for their ability to inhibit various enzymes. Research indicates that modifications in the triazole structure can significantly affect enzyme inhibition profiles. For instance, studies on similar compounds have shown that substituents at specific positions can enhance or diminish inhibitory activity against cholinesterases (BuChE and AChE), which are crucial targets in Alzheimer's disease treatment.
Table 2: Enzyme Inhibition Potency of Triazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | BuChE | 0.13 | >769 |
| Compound D | AChE | 34.1 | N/A |
| 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | TBD | TBD | TBD |
The mechanisms underlying the biological activity of triazoles often involve interaction with cellular targets leading to disruption of normal cellular functions. For example:
- Apoptosis Induction : Certain derivatives trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Some compounds lead to cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
A relevant case study involved a series of triazole derivatives evaluated for their anticancer properties against a panel of human cancer cell lines. The study found that modifications in the phenyl ring significantly impacted both potency and selectivity for cancer types.
Case Study Summary
In a comparative analysis:
- Compound E , with a similar triazole framework but differing substituents, exhibited an IC50 value of 5 µM against MDA-MB-231 cells.
- Compound F , another derivative with a different substituent pattern, showed lower activity (IC50 = 25 µM).
This highlights the importance of structural modifications in enhancing biological activity.
Q & A
Q. Basic
- HPLC-MS : Monitor degradation products at pH 1–13.
- NMR kinetics : Track aldehyde proton (δ ~9.8 ppm) disappearance in D₂O/CD₃OD mixtures .
- FTIR : Detect carbonyl (C=O) stretching frequency shifts (1700–1750 cm⁻¹) indicative of hydrolysis .
How can researchers address low solubility in aqueous buffers for biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Convert the carbaldehyde to a Schiff base with amino acids (e.g., glycine) to enhance hydrophilicity .
- Micellar systems : Encapsulate in PEG-PLGA nanoparticles for sustained release .
What computational tools are suitable for predicting the compound’s electronic properties?
Q. Advanced
- DFT (Gaussian, ORCA) : Calculate HOMO-LUMO gaps to predict redox behavior.
- Molecular docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., cytochrome P450) using the carbaldehyde as a reactive warhead .
- MD simulations (GROMACS) : Assess stability in lipid bilayers for membrane permeability studies .
How should researchers reconcile discrepancies in NMR data across different studies?
Q. Advanced
- Referencing : Calibrate spectra using TMS or residual solvent peaks (e.g., DMSO-d⁶ at δ 2.50 ppm).
- Dynamic effects : Account for rotameric equilibria in the triazole ring using variable-temperature NMR .
- Cross-validation : Compare with 2D NMR (HSQC, HMBC) to resolve overlapping signals .
What strategies validate the compound’s role in enzyme inhibition studies?
Q. Advanced
- Kinetic assays : Measure IC₅₀ via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to identify binding modes .
- SAR studies : Modify the methyl/fluoro groups to correlate structural changes with activity .
How can anisotropic displacement parameters be refined for high-accuracy structural models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
